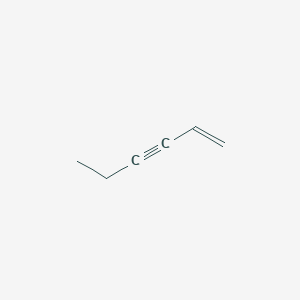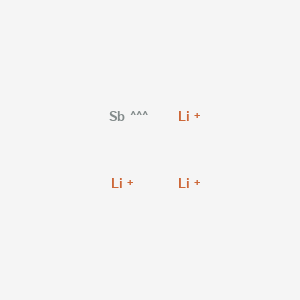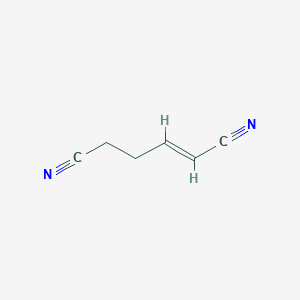
Lutetium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium silicide is a chemical compound composed of lutetium and silicon, with the chemical formula LuSi₂. It is a member of the rare earth silicides, which are known for their unique properties and applications in various fields, including electronics and materials science. This compound is particularly noted for its high melting point, thermal stability, and electrical conductivity, making it a valuable material for high-temperature and electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium silicide can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium metal with silicon at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
2 Lu (s) + Si (s) → LuSi₂ (s)
Another method involves the reduction of lutetium oxide with silicon in a vacuum or inert gas atmosphere. This process requires high temperatures, typically above 1500°C, to facilitate the reaction:
Lu₂O₃ (s) + 4 Si (s) → 2 LuSi₂ (s) + 3 CO (g)
Industrial Production Methods
In industrial settings, lutetium disilicide is often produced using chemical vapor deposition (CVD). This method involves the decomposition of volatile lutetium and silicon compounds at high temperatures, resulting in the deposition of lutetium disilicide on a substrate. The CVD process allows for precise control over the composition and thickness of the deposited layer, making it suitable for applications in microelectronics and coatings.
Chemical Reactions Analysis
Types of Reactions
Lutetium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high thermal stability and reactivity with certain reagents.
Common Reagents and Conditions
-
Oxidation: : this compound can be oxidized in the presence of oxygen at elevated temperatures, forming lutetium oxide and silicon dioxide:
2 LuSi₂ (s) + 3 O₂ (g) → 2 LuO₂ (s) + 4 SiO₂ (s)
-
Reduction: : Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide. For example, lutetium disilicide can be reduced by hydrogen gas at high temperatures to form lutetium metal and silicon:
LuSi₂ (s) + H₂ (g) → Lu (s) + 2 Si (s) + H₂O (g)
-
Substitution: : this compound can undergo substitution reactions with halogens, forming lutetium halides and silicon halides. For instance, reaction with chlorine gas can produce lutetium chloride and silicon tetrachloride:
LuSi₂ (s) + 4 Cl₂ (g) → LuCl₃ (s) + 2 SiCl₄ (g)
Major Products Formed
The major products formed from these reactions include lutetium oxide, silicon dioxide, lutetium metal, silicon, lutetium chloride, and silicon tetrachloride. These products have various applications in materials science and industrial processes.
Scientific Research Applications
Lutetium silicide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Electronics: this compound is used in the fabrication of semiconductor devices and integrated circuits. Its high electrical conductivity and thermal stability make it an ideal material for contact layers and interconnects in microelectronics.
Materials Science: The compound is used as a high-temperature structural material in aerospace and automotive industries. Its ability to withstand extreme temperatures and corrosive environments makes it suitable for use in turbine blades, engine components, and heat exchangers.
Catalysis: this compound is employed as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes. Its catalytic properties are attributed to the presence of active sites on the surface of the material.
Medical Applications: Research is ongoing into the use of lutetium disilicide in medical imaging and radiotherapy. Its potential as a contrast agent and therapeutic agent is being explored in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of lutetium disilicide in its various applications is primarily based on its physical and chemical properties. In electronic applications, its high electrical conductivity and thermal stability enable efficient current flow and heat dissipation. In catalysis, the active sites on the surface of lutetium disilicide facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates.
In medical applications, lutetium disilicide’s potential as a contrast agent and therapeutic agent is linked to its ability to interact with biological tissues and emit radiation. The compound’s high atomic number and density contribute to its effectiveness in imaging and radiotherapy.
Comparison with Similar Compounds
Lutetium silicide can be compared with other rare earth silicides, such as yttrium disilicide (YSi₂) and erbium disilicide (ErSi₂). While these compounds share similar properties, lutetium disilicide is unique in its combination of high melting point, thermal stability, and electrical conductivity. This makes it particularly suitable for high-temperature and electronic applications.
Similar Compounds
Yttrium disilicide (YSi₂): Similar in structure and properties, but with lower thermal stability compared to lutetium disilicide.
Erbium disilicide (ErSi₂): Shares high electrical conductivity but has different catalytic properties.
Samarium disilicide (SmSi₂): Known for its magnetic properties, which are not present in lutetium disilicide.
Properties
InChI |
InChI=1S/4Li.Si/q4*+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWNKVEKHWANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Si-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li4Si+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
56.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-13-2 |
Source


|
| Record name | Lutetium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)










